8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is a chemical compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities and is often used in medicinal chemistry research. It has a molecular formula of C17H13ClN4O and is characterized by the presence of a triazole ring fused to a benzodiazepine core .
Preparation Methods
The synthesis of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazolobenzodiazepine core . Industrial production methods often employ solvent-free conditions to enhance yield and purity .
Chemical Reactions Analysis
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, with reagents like chlorine or nitric acid.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of GABA receptors.
Medicine: It is investigated for its potential anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one involves its interaction with the GABA_A receptor. This compound binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, which results in hyperpolarization of the neuron and a calming effect .
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Another benzodiazepine with anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is unique due to its specific triazole ring fusion, which imparts distinct pharmacological properties .
Properties
CAS No. |
43057-26-7 |
---|---|
Molecular Formula |
C17H13ClN4O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
8-chloro-2-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C17H13ClN4O/c1-21-17(23)22-14-8-7-12(18)9-13(14)16(19-10-15(22)20-21)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
ASJCMUJNNXXSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.